N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHJLJJUWYQBFG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The next step involves the formation of the ethenyl linkage, which can be accomplished via a Wittig reaction or a Heck coupling reaction. Finally, the trifluoromethylbenzenesulfonamide group is introduced through a sulfonamide formation reaction, typically using trifluoromethylbenzenesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzothiazole derivatives.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to anticancer effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
Substituted 2-Aryl Benzothiazoles ()
A study on 2-aryl benzothiazole derivatives (Table 1 in ) highlights compounds with varying substituents on the benzothiazole core. Key comparisons include:
- 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c): Structure: A fluorine atom at the ortho position and a trifluoromethyl group at the meta position on the phenyl ring. Activity: Exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 6.25 µg/mL) . Comparison: Unlike the target compound, 3c lacks the sulfonamide group and ethenyl linker.
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) :
Trifluoromethylbenzothiazole Acetamides ()
European Patent Application EP3 348 550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives, including:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: A phenylacetamide group attached to the benzothiazole core.
Sulfonamide-Containing Analogues ()
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Structure : A methyl-substituted benzothiazole linked to a triazole-sulfanyl acetamide group.
- Comparison : The triazole-sulfanyl group introduces additional heterocyclic interactions, but the absence of a trifluoromethyl group and ethenyl bridge limits direct structural overlap with the target compound .
N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide ()
- Structure: Features a benzothiazole core with cyano, phenoxy, and trifluoromethylphenylacetyl groups.
- Molecular Weight : 554.515 g/mol.
Key Structural and Pharmacological Differences
Research Implications
- Sulfonamide vs. Acetamide : The sulfonamide group in the target compound may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrases or tyrosine kinases compared to acetamide derivatives .
- Trifluoromethyl Group : Positioned on the benzenesulfonamide moiety, it may enhance lipophilicity and metabolic stability compared to trifluoromethyl groups on phenyl rings .
Biological Activity
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H15F3N2O2S
- Molecular Weight : 424.44 g/mol
- CAS Number : 478049-97-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its ability to interfere with critical cellular pathways, which can lead to various pharmacological effects:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : It may also modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
- Anticancer Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. This effect was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth with Minimum Inhibitory Concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL depending on the bacterial strain.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What advanced data management tools are critical for handling large datasets in multi-parametric studies?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to integrate spectral data, reaction databases, and computational outputs. Blockchain-based lab notebooks (e.g., SciNote) ensure data integrity and reproducibility. Machine learning algorithms (e.g., random forests) can identify hidden correlations in heterogeneous datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
